5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20484742
InChI: InChI=1S/C11H10BrNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole

CAS No.:

Cat. No.: VC20484742

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name 5-(3-bromo-4-methoxyphenyl)-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C11H10BrNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3
Standard InChI Key XBFZACPLUGAJSI-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is C₁₁H₁₀BrNO₂, with a molecular weight of 276.11 g/mol. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted at positions 3 and 5. Key structural attributes include:

  • Position 3: A methyl group (-CH₃) that enhances steric bulk and influences electronic properties .

  • Position 5: A 3-bromo-4-methoxyphenyl group, where the bromine atom at the meta position and the methoxy group at the para position create distinct electronic effects. The methoxy group acts as an electron-donating substituent, while bromine serves as an electron-withdrawing halogen .

The compound’s planar aromatic system facilitates π-π stacking interactions, which are critical in binding to biological targets. X-ray crystallography of analogous compounds, such as 3-(3-bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, confirms the near-orthogonal orientation of the phenyl ring relative to the isoxazole plane, minimizing steric strain .

Synthesis and Optimization Strategies

Core Isoxazole Ring Formation

The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For 5-aryl-substituted isoxazoles, a modified approach involves:

  • Generation of nitrile oxides: Hydroxylamine derivatives react with aldehydes or ketones to form nitrile oxides.

  • Cycloaddition with dipolarophiles: Reaction with acetylene derivatives (e.g., methylacetylene) yields the isoxazole core .

For example, 3-phenyl-5-methylisoxazole derivatives have been synthesized using trichloromethyl isocyanide dichloride as a precursor, followed by hydrolysis and decarboxylation .

Functionalization of the Phenyl Ring

Introducing the 3-bromo-4-methoxyphenyl group requires selective bromination and methoxylation:

  • Methoxylation: A methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, often using copper catalysts .

  • Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid selectively targets the meta position relative to the methoxy group .

Example Protocol:

  • Start with 5-methoxy-3-phenylisoxazole.

  • Brominate using NBS in acetic acid at 0–25°C for 4–6 hours to yield 5-(3-bromo-4-methoxyphenyl)-3-methylisoxazole .

Physicochemical Properties

While experimental data for the exact compound are scarce, inferences from analogues suggest:

PropertyValue/RangeSource
Melting Point68–80°C (similar to )
SolubilitySoluble in DCM, THF, DMSO
LogP (Partition Coeff.)~2.6 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; sensitive to strong acids/bases

The bromine atom increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes .

Chemical Reactivity and Derivative Formation

Halogen Exchange Reactions

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form biaryl systems. For instance:

  • Suzuki Coupling: React with aryl boronic acids in the presence of Pd(PPh₃)₄ to yield 5-(4-methoxy-3-arylphenyl)-3-methylisoxazoles .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions. Nitration or sulfonation can introduce additional functional groups for further derivatization .

Isoxazole Ring Modifications

  • Hydrogenation: Catalytic hydrogenation under high pressure reduces the isoxazole to a β-enamino ketone.

  • Nucleophilic Attack: The nitrogen atom can undergo alkylation or acylation to form quaternary salts .

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